molecular formula C6H11ClO2 B1367390 3-Methoxy-2,2-dimethylpropanoyl chloride

3-Methoxy-2,2-dimethylpropanoyl chloride

Cat. No.: B1367390
M. Wt: 150.6 g/mol
InChI Key: DRHXPCBQKKTJHA-UHFFFAOYSA-N
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Description

3-Methoxy-2,2-dimethylpropanoyl chloride (hypothetical structure: CH₃O-C(CH₃)₂-COCl) is an acyl chloride derivative characterized by a methoxy group at the 3-position and two methyl groups at the 2-position. While direct evidence for this compound is absent in the provided sources, its structure can be inferred from analogs like 3-chloro-2,2-dimethylpropanoyl chloride (CAS 4300-97-4) . Acyl chlorides of this class are typically reactive intermediates used in organic synthesis, particularly in the formation of amides, esters, and agrochemicals. The steric hindrance from the 2,2-dimethyl groups and electronic effects of substituents significantly influence reactivity and stability.

Properties

IUPAC Name

3-methoxy-2,2-dimethylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-6(2,4-9-3)5(7)8/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHXPCBQKKTJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to 3-methoxy-2,2-dimethylpropanoyl chloride, differing primarily in the substituent at the 3-position. Key comparisons are based on substituent effects, physical properties, and applications.

3-Chloro-2,2-dimethylpropanoyl Chloride (CAS 4300-97-4)

  • Molecular Formula : C₅H₈Cl₂O .
  • Physical Properties :
    • Density: 1.199 g/cm³ .
    • Boiling Point: 85–86°C at 60 mmHg .
    • Reactivity: Highly reactive due to the electron-withdrawing chlorine, enhancing electrophilicity of the carbonyl carbon.
  • Synthesis : Produced via Koch carbonylation of methallyl chloride .
  • Applications : Key intermediate in agrochemicals (e.g., Bixlozone, Clomazone) .

3-Bromo-2,2-dimethylpropanoyl Chloride (CAS 2941-17-5)

  • Molecular Formula : C₅H₈BrClO .
  • Physical Properties: Molecular Weight: 199.47 g/mol . Boiling Point: Not explicitly stated, but higher than chloro analog due to increased molecular weight.
  • Reactivity : Bromine’s stronger electron-withdrawing effect compared to chlorine may further increase reactivity.
  • Applications : Used in fine chemical synthesis; suppliers highlight its role in pharmaceutical intermediates .

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl Chloride (CAS 20445-33-4)

  • Molecular Formula : C₁₀H₈F₃ClO₂ .
  • Physical Properties :
    • Stability: Enhanced by the trifluoromethyl group’s strong electron-withdrawing effect.
  • Applications : Specialty reagent in fluorinated compound synthesis .

Hypothetical this compound

  • Expected Properties: Reactivity: Methoxy’s electron-donating nature (+M effect) may reduce carbonyl electrophilicity compared to Cl/Br analogs, but steric hindrance from 2,2-dimethyl groups could offset this. Stability: Likely less stable than chloro/bromo derivatives due to reduced electron withdrawal.

Comparative Data Table

Property 3-Chloro-2,2-dimethylpropanoyl Chloride 3-Bromo-2,2-dimethylpropanoyl Chloride 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl Chloride This compound (Hypothetical)
Molecular Formula C₅H₈Cl₂O C₅H₈BrClO C₁₀H₈F₃ClO₂ C₆H₁₁ClO₂
Molecular Weight (g/mol) 155.02 199.47 264.62 150.60 (estimated)
Density (g/cm³) 1.199 N/A N/A ~1.1–1.2 (inferred)
Boiling Point 85–86°C (60 mmHg) N/A N/A Likely lower than Cl/Br analogs
Key Applications Agrochemical intermediates Pharmaceutical intermediates Fluorinated compound synthesis Potential use in controlled acylations

Research Findings and Substituent Effects

  • Electronic Effects :
    • Chloro and bromo substituents increase electrophilicity of the carbonyl group, favoring nucleophilic acyl substitution .
    • Methoxy groups may reduce reactivity due to electron donation, but steric effects in 2,2-dimethyl structures could dominate .
  • Synthetic Utility :
    • Chloro derivatives are preferred in agrochemical synthesis for their balance of reactivity and cost .
    • Bromo analogs, though more expensive, are valuable in cross-coupling reactions .
  • Stability :
    • Trifluoromethyl groups enhance thermal and chemical stability, making them suitable for harsh reaction conditions .

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